molecular formula C50H54O6Si B13445629 tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane

tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane

Cat. No.: B13445629
M. Wt: 779.0 g/mol
InChI Key: HODUUTHQNQITGS-ONYNDFLSSA-N
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Description

tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane: is a complex organic compound often used in synthetic chemistry. It features a silane group bonded to a highly substituted oxane ring, which is further protected by phenylmethoxy groups. This compound is particularly valuable in the synthesis of complex carbohydrates and other organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethoxy derivatives, while reduction could produce simpler silane compounds .

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is used as a building block for the synthesis of complex molecules. Its stability and reactivity make it ideal for constructing intricate organic frameworks .

Biology and Medicine: The compound is also used in biological research, particularly in the study of carbohydrate-protein interactions. Its ability to mimic natural carbohydrates makes it useful for probing biological pathways and mechanisms.

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility allows for the creation of a wide range of products, from drugs to specialty chemicals .

Mechanism of Action

The mechanism by which tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane exerts its effects is primarily through its reactivity with various chemical reagents. The silane group can participate in a variety of reactions, including hydrosilylation and cross-coupling reactions. The phenylmethoxy groups provide stability and can be selectively removed to expose reactive sites on the oxane ring .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane lies in its combination of stability, reactivity, and the presence of multiple phenylmethoxy groups. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.

Properties

Molecular Formula

C50H54O6Si

Molecular Weight

779.0 g/mol

IUPAC Name

tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane

InChI

InChI=1S/C50H54O6Si/c1-50(2,3)57(43-30-18-8-19-31-43,44-32-20-9-21-33-44)55-38-45-46(51-34-39-22-10-4-11-23-39)47(52-35-40-24-12-5-13-25-40)48(53-36-41-26-14-6-15-27-41)49(56-45)54-37-42-28-16-7-17-29-42/h4-33,45-49H,34-38H2,1-3H3/t45-,46+,47+,48-,49-/m1/s1

InChI Key

HODUUTHQNQITGS-ONYNDFLSSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7

Origin of Product

United States

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